N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This method involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like amines or ethers.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
This compound stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-16-7-5-15(6-8-16)11-13-22-19(25)14-27-20-10-9-18(23-24-20)17-4-2-3-12-21-17/h2-10,12H,11,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRTLGYEMTKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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